
Sdz 90-215 in Functional Genomics Research: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sdz 90-215

Cat. No.: B15598346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the functional genomics research

surrounding Sdz 90-215, a natural antifungal cyclopeptide. It details the methodologies used to

identify its mechanism of action and presents the quantitative data supporting these findings.

This document is intended to serve as a comprehensive resource for researchers in mycology,

drug discovery, and functional genomics.

Introduction to Sdz 90-215
Sdz 90-215 is a cyclic peptide produced by the fungus Septoria species with potent antifungal

activity against several pathogenic yeasts, including Candida albicans, C. tropicalis, C.

guilliermondii, and C. krusei.[1] It has also demonstrated efficacy in treating C. albicans

infections in mouse models without apparent toxicity to the host.[1] Despite its promising

antifungal properties, the precise molecular target and mechanism of action of Sdz 90-215
remained elusive for some time. Recent advances in functional genomics, particularly the

application of auxin-inducible degron (AID) technology, have been instrumental in elucidating

its mode of action.[1][2][3]

Elucidating the Mechanism of Action: Targeting
Vrg4
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Functional genomics studies have identified the essential GMP/GDP-mannose exchanger in

the Golgi complex, Vrg4, as the primary target of Sdz 90-215.[1][2] Vrg4 plays a crucial role in

the glycosylation pathway by transporting GDP-mannose from the cytoplasm into the Golgi

lumen, where it serves as a substrate for mannosyltransferases.[2][4] Inhibition of Vrg4 disrupts

this essential process, leading to defects in the synthesis of mannan and other

glycoconjugates, ultimately resulting in fungal cell death.[2][4]

The identification of Vrg4 as the target of Sdz 90-215 was achieved through a combination of

chemical genomics screening, genetic validation, and cellular assays.[1] Key evidence

supporting this conclusion includes the hypersensitivity of heterozygous vrg4Δ/+ knockout

mutants to Sdz 90-215, the synergistic effect of Sdz 90-215 with auxin in a VRG4-AID strain,

and the conferral of resistance through overexpression of Vrg4 or specific amino acid

substitutions within its substrate-binding pocket.[1]

Signaling Pathway of Sdz 90-215 Action
The following diagram illustrates the proposed signaling pathway for Sdz 90-215, highlighting

its inhibitory effect on Vrg4 and the downstream consequences for the fungal cell.
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Sdz 90-215 inhibits Vrg4, blocking GDP-mannose transport into the Golgi.

Functional Genomics Approach: Auxin-Inducible
Depletion
A key technology enabling the identification of the Sdz 90-215 target was the auxin-inducible

degron (AID) system.[1][5] This powerful functional genomics tool allows for the rapid and
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conditional depletion of a specific protein of interest.[1][6] The system relies on two

components: a protein of interest tagged with the AID degron and the plant-specific F-box

protein OsTIR1.[6] In the presence of the plant hormone auxin, OsTIR1 recognizes the AID tag

and recruits the cellular ubiquitin ligase complex, leading to the ubiquitylation and subsequent

proteasomal degradation of the target protein.[1]

By creating a library of yeast strains where essential proteins are tagged with an AID,

researchers can systematically deplete each protein and screen for synergistic interactions with

small molecules.[1] A synergistic interaction, where the combination of protein depletion and

the small molecule is more effective at inhibiting growth than either treatment alone, suggests

that the small molecule may target the depleted protein or a related pathway.[1]

Experimental Workflow for Target Identification
The following diagram outlines the experimental workflow used to identify Vrg4 as the target of

Sdz 90-215 using the AID system.
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Workflow for identifying the target of Sdz 90-215 using the AID system.
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Quantitative Data Summary
The following tables summarize the key quantitative data from the functional genomics studies

of Sdz 90-215.

Table 1: Synergy between Sdz 90-215 and Auxin
Yeast Strain Combination Index (CI) Interpretation

Vrg4-AID 0.36 Synergy

Lcb2-AID 1.01 Additive

A Combination Index (CI)

significantly less than 1

indicates synergy between the

two compounds.[1]

Table 2: In Vitro Antifungal Activity of Sdz 90-215
Fungal Species IC50 (µg/mL)

Saccharomyces cerevisiae BY4741 ~1.5

Candida glabrata BG2 ~2.0

Candida albicans CAI4 ~0.5

IC50 values represent the concentration of Sdz

90-215 that inhibits fungal growth by 50%. Data

are approximated from graphical

representations in the source material.[1]

Table 3: Chemical Genomics Screen for Sdz 90-215
Hypersensitivity
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Heterozygous Knockout
Mutant

Z-score Sensitivity Score

vrg4Δ/+ > 3 High

yor1Δ/+ > 3 High

Z-scores and sensitivity scores

are metrics used to identify

mutants that are significantly

hypersensitive to a compound

in a large-scale screen.[1]

Experimental Protocols
This section provides an overview of the key experimental protocols employed in the functional

genomics research of Sdz 90-215.

Construction of Auxin-Inducible Degron (AID) Strains
OsTIR1 Expression Cassette Integration: A plasmid containing the Oryza sativa TIR1

(OsTIR1) gene under the control of a constitutive yeast promoter is integrated into the yeast

genome (e.g., at the LEU2 locus) via homologous recombination.[6]

AID Tagging of Target Protein: The gene encoding the protein of interest (e.g., VRG4) is C-

terminally tagged with the AID sequence and a selectable marker (e.g., KanMX6) using a

PCR-based strategy and homologous recombination.[6]

Strain Verification: Successful integration and tagging are confirmed by PCR and, if

applicable, Western blotting to detect the tagged protein.

Checkerboard Assay for Synergy Analysis
Preparation of Drug Dilutions: A two-dimensional matrix of drug concentrations is prepared in

a 96-well microtiter plate. One drug (e.g., Sdz 90-215) is serially diluted along the rows, and

the second drug (e.g., auxin) is serially diluted along the columns.
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Yeast Inoculation: Log-phase yeast cultures are diluted to a standard optical density (OD)

and inoculated into each well of the drug-containing plate.

Incubation: The plate is incubated at 30°C for a specified period (e.g., 24-48 hours).

Growth Measurement: Fungal growth is quantified by measuring the optical density at 600

nm (OD600) using a microplate reader.

Combination Index (CI) Calculation: The CI is calculated using specialized software (e.g.,

based on the Loewe additivity model) to determine if the drug interaction is synergistic (CI <

1), additive (CI = 1), or antagonistic (CI > 1).[1]

In-Gel Invertase Assay
Induction of Invertase Expression: Log-phase yeast cultures are washed and resuspended in

a medium with low glucose (e.g., 0.05%) to induce the expression of secreted invertase, a

heavily mannosylated protein.[1]

Treatment with Sdz 90-215: The cultures are treated with varying concentrations of Sdz 90-
215 and incubated for a set time (e.g., 3 hours).[1]

Protein Extraction and Electrophoresis: Cell lysates are prepared, and proteins are

separated by native polyacrylamide gel electrophoresis (PAGE).

In-Gel Activity Staining: The gel is incubated with a sucrose solution, which is hydrolyzed by

active invertase into glucose and fructose. The reducing sugars are then detected by a

colorimetric reaction (e.g., with triphenyltetrazolium chloride), revealing bands of invertase

activity. A reduction in the glycosylation state of invertase due to Vrg4 inhibition results in a

faster migrating, more compact band.

Western Blotting
Protein Extraction: Yeast cells are lysed using a rapid alkaline lysis method.[1]

Protein Quantification: The total protein concentration is determined using a standard assay

(e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide

gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

Immunoblotting: The membrane is blocked and then probed with a primary antibody specific

to the protein of interest (or its tag, e.g., anti-HA or anti-TAP).[1] A secondary antibody

conjugated to a detectable enzyme (e.g., horseradish peroxidase) is then used.

Detection: The protein bands are visualized using a chemiluminescent substrate and an

imaging system.

Implications for Drug Development
The identification of Vrg4 as the target of Sdz 90-215 has significant implications for the

development of novel antifungal agents. Vrg4 is an essential protein in fungi and is conserved

among pathogenic species. Its absence in humans makes it an attractive target for selective

antifungal therapy. The detailed understanding of the Sdz 90-215-Vrg4 interaction can guide

the rational design and synthesis of new, more potent, and specific inhibitors. Furthermore, the

functional genomics workflow described herein provides a powerful platform for the target

identification and mechanism-of-action studies of other uncharacterized antifungal compounds.

The synergy observed between Sdz 90-215 and other antifungals, such as micafungin, also

opens up possibilities for combination therapies to enhance efficacy and combat drug

resistance.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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